molecular formula C16H18IN3 B6034119 4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide

4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide

Cat. No. B6034119
M. Wt: 379.24 g/mol
InChI Key: BROWFLNUMWLYAK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide is a chemical compound that has been synthesized for various scientific research applications. It is a heterocyclic organic compound that is used in many fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It may also work by interfering with the DNA replication process.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide are still being studied. However, it has been shown to have anti-cancer and anti-bacterial properties. It may also have potential as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many future directions for the study of 4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide. One direction is to further study its potential as an anti-cancer agent and its ability to inhibit the growth of bacteria and viruses. Another direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide should be further studied to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide involves the reaction of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine with benzyl chloride and methyl iodide. The reaction is carried out in the presence of a strong base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and viruses. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3.HI/c1-12-17-16-14(19(12)3)9-10-18(2)15(16)11-13-7-5-4-6-8-13;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROWFLNUMWLYAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C[N+](=C2CC3=CC=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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